3-Methyl-6-nitro-1,2-dihydroquinolin-2-one
Overview
Description
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a chemical compound with the CAS Number: 1425927-69-0 . It has a molecular weight of 204.19 and its IUPAC name is 3-methyl-6-nitroquinolin-2-ol . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is 1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Physical And Chemical Properties Analysis
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a powder that is stored at room temperature . Its molecular weight is 204.19 .Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .
- Method : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
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Strategies for Synthesis of 1,2,4-Triazole-Containing Scaffolds
- Field : Organic Chemistry
- Application : The synthesis of 1,2,4-triazole-containing scaffolds is a significant area of research in organic chemistry .
- Method : The specific methods of synthesis are not detailed in the available information .
- Results : The results or outcomes of this application are not specified in the available information .
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Nitro Compounds
- Field : Organic Chemistry
- Application : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Method : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results : Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1, whereas the corresponding bands in the spectra of aromatic nitro compounds occur at slightly lower frequencies .
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Chemistry of Nitroquinolones
- Field : Organic Chemistry
- Application : The 1-methyl-2-quinolone (MeQone) framework is often found in alkaloids and recently attention was drawn to unnatural MeQone derivatives with the aim of finding new biologically active compounds .
- Method : A nitro group is one of the useful activating groups for this framework that enables a concise chemical transformation .
- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- 4-Methyl-6-nitro-1,2-dihydroquinolin-2-one
- Field : Organic Chemistry
- Application : This compound is similar to the one you’re interested in, but specific applications are not detailed in the available information .
- Method : The specific methods of synthesis are not detailed in the available information .
- Results : The results or outcomes of this application are not specified in the available information .
Safety And Hazards
properties
IUPAC Name |
3-methyl-6-nitro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXVVXCIXJSYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-nitro-1,2-dihydroquinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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